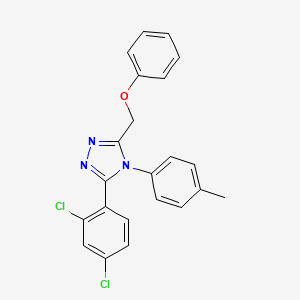
4H-1,2,4-Triazole, 3-(2,4-dichlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4H-1,2,4-Triazole, 3-(2,4-dichlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is a useful research compound. Its molecular formula is C22H17Cl2N3O and its molecular weight is 410.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1,2,4-Triazole, 3-(2,4-dichlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1,2,4-Triazole, 3-(2,4-dichlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4H-1,2,4-Triazole, 3-(2,4-dichlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on its antimicrobial, antifungal, and potential anticancer properties. We will explore relevant research findings, case studies, and data tables summarizing significant results.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H16Cl2N4O
- Molecular Weight : 373.25 g/mol
This compound features a triazole ring that is known for its role in various biological activities, particularly in medicinal chemistry.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. A study evaluated various triazole compounds against Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) values for several derivatives ranged from 0.08 to 0.17 µmol/mL, demonstrating promising antifungal activity compared to fluconazole (MIC = 0.052 µmol/mL) .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | MIC (µmol/mL) | Reference |
|---|---|---|
| Fluconazole | 0.052 | |
| Compound A (triazole derivative) | 0.08 | |
| Compound B (triazole derivative) | 0.17 |
Antibacterial Activity
Triazoles are also recognized for their antibacterial effects. A comprehensive study synthesized various triazole derivatives and tested them against both Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited MIC values as low as 0.12 µg/mL against pathogens like E. coli and S. aureus .
Table 2: Antibacterial Activity of Selected Triazole Derivatives
| Compound | Bacteria Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | E. coli | 0.12 | |
| Compound D | S. aureus | 0.25 | |
| Compound E | P. aeruginosa | 0.50 |
Anticancer Potential
Emerging evidence suggests that certain triazole derivatives may possess anticancer properties. A recent study investigated the antiproliferative effects of synthesized triazoles on various cancer cell lines, revealing that some compounds significantly inhibited cell growth and induced apoptosis in cancer cells .
Case Study: Anticancer Activity Evaluation
In vitro assays demonstrated that specific triazole derivatives led to a reduction in tumor cell viability by over 50% at concentrations ranging from 10 to 50 µM. The compounds also influenced cytokine release, indicating potential immunomodulatory effects.
The biological activity of triazoles is often attributed to their ability to inhibit key enzymes involved in fungal and bacterial biosynthesis, such as CYP51 in fungi and DNA gyrase in bacteria . This inhibition disrupts essential metabolic pathways, leading to cell death.
Properties
CAS No. |
141078-95-7 |
|---|---|
Molecular Formula |
C22H17Cl2N3O |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H17Cl2N3O/c1-15-7-10-17(11-8-15)27-21(14-28-18-5-3-2-4-6-18)25-26-22(27)19-12-9-16(23)13-20(19)24/h2-13H,14H2,1H3 |
InChI Key |
KDEMFGLZHRTUIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=C(C=C(C=C3)Cl)Cl)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















